

# Application Notes and Protocols: 1,2-Ethanediol, dipropanoate in Organic Reactions

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## Compound of Interest

Compound Name: 1,2-Ethanediol, dipropanoate

Cat. No.: B086415

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These application notes provide a comprehensive overview of the properties and potential uses of **1,2-Ethanediol, dipropanoate** as a solvent and reaction medium in organic synthesis. While not a conventional solvent, its application in solvent-free reaction conditions and its potential use in specialized areas like nanoparticle synthesis are explored.

## Physical and Chemical Properties

**1,2-Ethanediol, dipropanoate**, also known as ethylene glycol dipropionate, is a diester with properties that make it a candidate for specific applications in organic synthesis.<sup>[1][2]</sup> A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **1,2-Ethanediol, dipropanoate**<sup>[1][3][4][5][6]</sup>

Property	Value	Unit
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O <sub>4</sub>	
Molecular Weight	174.19	g/mol
CAS Number	123-80-8	
Appearance	Liquid	
Boiling Point	211-212	°C
Flash Point	98.3	°C
Density	1.020 - 1.045	g/cm <sup>3</sup>
Water Solubility	16.51 (at 25 °C)	g/L
logP (Octanol/Water Partition Coefficient)	0.9	
Vapor Pressure	0.1 (at 20 °C)	mmHg
Refractive Index	1.4158	

## Application in Solvent-Free Esterification Reactions

A significant potential application for **1,2-Ethanediol, dipropanoate** is in "solvent-free" or "neat" esterification reactions, where the product itself can serve as the reaction medium. This approach aligns with the principles of green chemistry by reducing solvent waste.<sup>[7][8][9]</sup> In the synthesis of **1,2-Ethanediol, dipropanoate** via the esterification of ethylene glycol with propanoic acid, the product can act as the solvent, particularly as the reaction progresses and the concentration of the diester increases.

Key Advantages of Solvent-Free Esterification:

- **Reduced Environmental Impact:** Eliminates the need for potentially hazardous and volatile organic solvents.
- **Increased Reaction Rate:** Higher concentration of reactants can lead to faster reaction times.

- Simplified Work-up: Product isolation is often more straightforward without the need to remove a solvent.
- Improved Process Efficiency: Higher throughput and reduced energy consumption for solvent removal.

Table 2: Quantitative Data for Representative Solvent-Free Esterification Reactions[7][8][9]

Reactants	Catalyst	Temperature (°C)	Time (h)	Yield (%)
Benzoic acid, Methanol	FeNP@SBA-15 (0.1 mol%)	Reflux	6	>95
Palmitic acid, Cetyl alcohol	SO <sub>3</sub> H-carbon (20 wt%)	90	6	>95
Various carboxylic acids and alcohols	I <sub>2</sub> /KH <sub>2</sub> PO <sub>2</sub>	Room Temp (ball mill)	0.33	45-91

This protocol describes the laboratory-scale synthesis of **1,2-Ethanediol, dipropanoate** via direct esterification without an additional solvent.

#### Materials:

- Ethylene glycol
- Propanoic acid
- Sulfuric acid (catalyst)
- Sodium bicarbonate solution (5% w/v)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Dean-Stark apparatus or a setup for water removal

- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator

#### Procedure:

- **Reaction Setup:** To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add ethylene glycol (1.0 mol) and propanoic acid (2.2 mol, slight excess).
- **Catalyst Addition:** Slowly add concentrated sulfuric acid (0.5-1.0 mol%) to the reaction mixture while stirring.
- **Heating and Water Removal:** Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction is complete.
- **Cooling and Neutralization:** Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted propanoic acid. Repeat the washing until the aqueous layer is neutral.
- **Aqueous Wash:** Wash the organic layer with deionized water to remove any remaining salts.
- **Drying:** Transfer the organic layer to a clean flask and dry over anhydrous magnesium sulfate.
- **Purification:** Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude **1,2-Ethanediol, dipropanoate**. For higher purity, the product can be distilled under reduced pressure.

Caption: Workflow for the synthesis of **1,2-Ethanediol, dipropanoate** via solvent-free esterification.

## Potential Application in Nanoparticle Synthesis

The parent compound, ethylene glycol, is extensively used as both a solvent and a reducing agent in the polyol synthesis of various metallic nanoparticles.<sup>[10][11][12]</sup> While direct experimental evidence for the use of **1,2-Ethanediol, dipropanoate** in this application is not readily available, its properties suggest it could be a viable alternative or co-solvent to modulate nanoparticle characteristics.

Potential Advantages of **1,2-Ethanediol, dipropanoate** in Nanoparticle Synthesis:

- Higher Boiling Point: Allows for higher reaction temperatures, which can influence nanoparticle crystallinity and shape.<sup>[13]</sup>
- Increased Viscosity: May provide better stabilization of the growing nanoparticles, preventing aggregation.
- Different Polarity: The less polar nature compared to ethylene glycol could influence the solubility of precursors and capping agents, offering another parameter for controlling nanoparticle size and morphology.

This protocol is a generalized procedure based on the established polyol method, adapted to explore the potential use of **1,2-Ethanediol, dipropanoate**.

Materials:

- Metal precursor (e.g.,  $\text{HAuCl}_4$ ,  $\text{AgNO}_3$ )
- **1,2-Ethanediol, dipropanoate** (as solvent)
- Capping agent (e.g., polyvinylpyrrolidone - PVP) (optional)
- Three-neck flask
- Condenser
- Thermometer
- Heating mantle with magnetic stirrer

Procedure:

- Solvent and Capping Agent: In a three-neck flask, dissolve the capping agent (if used) in **1,2-Ethenediol, dipropanoate** under stirring.
- Precursor Addition: In a separate vial, dissolve the metal precursor in a small amount of **1,2-Ethenediol, dipropanoate**.
- Heating: Heat the solvent (with capping agent) to the desired reaction temperature (e.g., 120-180 °C).
- Injection: Rapidly inject the metal precursor solution into the hot solvent mixture under vigorous stirring.
- Reaction: Maintain the reaction temperature for a specific duration, during which the formation of nanoparticles will be indicated by a color change in the solution.
- Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature. The nanoparticles can be isolated by centrifugation and washed with a suitable solvent (e.g., ethanol) to remove any unreacted precursors and byproducts.

Caption: Logical diagram illustrating the potential application of **1,2-Ethenediol, dipropanoate** in nanoparticle synthesis.

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